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Compound of Interest

Compound Name: Deoxymiroestrol

Cat. No.: B1240681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available toxicological data on long-

term deoxymiroestrol exposure. A comprehensive review of existing scientific literature

reveals significant gaps in the long-term toxicological assessment of this compound. The

information presented herein is intended for research and drug development professionals and

should not be interpreted as a complete safety evaluation. Further extensive, long-term studies

are imperative to establish a definitive toxicological profile.

Executive Summary
Deoxymiroestrol, a potent phytoestrogen isolated from the tuberous root of Pueraria candollei

var. mirifica, has garnered interest for its potential therapeutic applications. However, a

thorough understanding of its long-term toxicological effects is crucial for safe drug

development. This guide provides a comprehensive overview of the existing, albeit limited,

toxicological data on deoxymiroestrol. The available information is primarily from short-term in

vivo and in vitro studies, focusing on its estrogenic activity, and effects on hepatic and

endocrine systems. Notably, there is a profound lack of data concerning chronic toxicity,

carcinogenicity, genotoxicity, and reproductive and developmental toxicity. This document aims

to present the current state of knowledge, highlight critical data gaps, and provide a framework

for future toxicological research.
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Deoxymiroestrol is a chromene-class phytoestrogen that exhibits potent estrogenic activity,

structurally similar to estradiol.[1] It is considered one of the primary active compounds in

Pueraria mirifica, a plant traditionally used in Thai medicine for its rejuvenating properties.[2]

Due to its strong estrogenic effects, deoxymiroestrol is being investigated for various

therapeutic uses, including hormone replacement therapy. However, its potent hormonal

activity also raises concerns about potential long-term adverse effects.

Pharmacokinetics
Limited pharmacokinetic data for deoxymiroestrol is available from a pilot study in rabbits.

Following a single oral administration of a Pueraria candollei var. mirifica enriched fraction

extract, the following parameters were observed for deoxymiroestrol:

Parameter Value Units

Dose 0.21 mg/kg body weight

Cmax 81.8 ± 5.43 ng/mL

Tmax 3 hours

AUC (0-48hr) 1,692.84 ng·h/mL

Table 1: Pharmacokinetic

parameters of deoxymiroestrol

in rabbits after a single oral

dose.[3]

Experimental Protocol: Pharmacokinetic Study in Rabbits[3]

Test System: Three male New Zealand white rabbits.

Test Substance:Pueraria candollei var. mirifica enriched fraction extract administered orally.

The dose of deoxymiroestrol was 0.21 mg/kg body weight.

Administration: Single oral dose.

Sample Collection: Blood samples were collected at various time points up to 48 hours post-

administration.
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Analytical Method: Serum concentrations of deoxymiroestrol were determined using a

validated polyclonal antibody-based indirect competitive enzyme-linked immunosorbent

assay (icELISA).

Toxicological Assessment: Current Findings
The available toxicological data for deoxymiroestrol is limited to acute and short-term studies.

The following sections summarize the key findings.

Acute Toxicity
An acute dermal irritation study is the only available data for this endpoint.

Study Type Species
Test
Substance

Observations Result

Acute Dermal

Irritation

New Zealand

White Rabbits

Hydroalcoholic

gel containing

deoxymiroestrol

No signs of

erythema or

oedema

Non-irritant

Table 2: Acute

Dermal Irritation

Study of a

Deoxymiroestrol-

Containing Gel.

[4]

Experimental Protocol: Acute Dermal Irritation Test[4]

Test System: New Zealand White rabbits.

Test Substance: Hydroalcoholic gels containing Pueraria candollei var. mirifica crude extract

(with deoxymiroestrol).

Administration: Topical application.

Observations: The application site was observed for signs of erythema and oedema at

specified intervals.
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Guidelines: The study was conducted following standard protocols for acute dermal irritation

testing.

Estrogenic Effects
Deoxymiroestrol exhibits potent estrogenic activity, a key aspect of its potential therapeutic

and toxicological profile.

Endpoint Species Effect

Uterine Weight C57BL/6 Mice
Significant increase in uterus

weight and volume

Table 3: Estrogenic Effects of

Deoxymiroestrol in Mice.[5]

Experimental Protocol: Uterotrophic Assay in Mice[5]

Test System: Female C57BL/6 mice.

Test Substance: Deoxymiroestrol.

Administration: Details on the route of administration, dose, and duration were not fully

provided in the available abstract.

Endpoint Measured: Uterine weight and volume were measured at the end of the treatment

period.

Significance: The uterotrophic assay is a standard in vivo screening test for estrogenic

activity.

Hepatic Effects
Studies have shown that deoxymiroestrol can modulate the expression of key genes and

proteins in the liver, suggesting a potential for drug-drug interactions and hepatotoxicity with

long-term exposure.
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Target Species Effect

Cytochrome P450 Enzymes

CYP2B9 C57BL/6 Mice Induced expression

CYP1A2 C57BL/6 Mice Suppressed expression

Bile Salt Transport Genes

BSEP (Bile Salt Export Pump) C57BL/6 Mice Suppressed mRNA expression

MRP2 (Multidrug Resistance-

associated Protein 2)
C57BL/6 Mice Suppressed mRNA expression

Table 4: Hepatic Effects of

Deoxymiroestrol in Mice.[5][6]

Experimental Protocol: Assessment of Hepatic Enzyme and Gene Expression[5][6]

Test System: Male and female C57BL/6 mice.

Test Substance: Deoxymiroestrol.

Administration: Details on the route of administration, dose, and duration were not fully

provided in the available abstracts.

Endpoints Measured:

mRNA expression levels of CYP2B9, CYP1A2, BSEP, and MRP2 were determined by

semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).

Hepatic P450 enzyme activities were assessed using specific substrates (e.g.,

benzyloxyresorufin O-dealkylase for CYP2B activity).

The suppression of BSEP and MRP2 is a significant finding, as these transporters play a

critical role in bile acid homeostasis. Their inhibition can lead to intrahepatic cholestasis and

drug-induced liver injury.[6]
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Hepatic targets of deoxymiroestrol.

Endocrine Effects
Deoxymiroestrol has been shown to directly impact the synthesis of sex hormones in male

mice, consistent with its estrogenic properties.
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Target Gene Species Effect

3β-HSD (3β-hydroxysteroid

dehydrogenase)
C57BL/6 Mice (testes) Suppressed expression

17β-HSD1 (17β-hydroxysteroid

dehydrogenase 1)
C57BL/6 Mice (testes) Suppressed expression

CYP17 (Cytochrome P450

17A1)
C57BL/6 Mice (testes) Suppressed expression

CYP19 (Aromatase) C57BL/6 Mice (testes) Slightly decreased expression

17β-HSD2 (17β-hydroxysteroid

dehydrogenase 2)
C57BL/6 Mice (testes) Induced expression

Table 5: Endocrine Effects of

Deoxymiroestrol in Male Mice

Testes.[7]

Experimental Protocol: Analysis of Sex Hormone Synthesis Gene Expression[7]

Test System: Male C57BL/6 mice.

Test Substance: Deoxymiroestrol.

Administration: Details on the route of administration, dose, and duration were not fully

provided in the available abstract.

Endpoints Measured: The mRNA expression levels of genes involved in the sex hormone

synthesis pathway in the testes were determined using semi-quantitative reverse

transcription-polymerase chain reaction (RT-PCR).
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Deoxymiroestrol's impact on sex hormone synthesis.
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Critical Data Gaps in Long-Term Toxicological
Assessment
The current body of literature on deoxymiroestrol has significant deficiencies regarding its

long-term safety profile. The following critical areas require thorough investigation:

Chronic Toxicity: There are no published studies on the effects of long-term, repeated

exposure to deoxymiroestrol. Such studies are essential to identify potential target organs

for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) for chronic

exposure.

Carcinogenicity: Given its potent estrogenic activity, there is a plausible concern for potential

carcinogenicity, particularly in hormone-sensitive tissues such as the breast, uterus, and

ovaries. Long-term carcinogenicity bioassays in rodent models are necessary to evaluate

this risk.

Genotoxicity: The genotoxic potential of deoxymiroestrol has not been evaluated. A

standard battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, chromosome

aberration test, micronucleus assay) is required to assess its potential to induce genetic

mutations or chromosomal damage.

Reproductive and Developmental Toxicity: As an endocrine-active substance,

deoxymiroestrol has the potential to interfere with reproductive processes and fetal

development. Comprehensive reproductive and developmental toxicity studies are needed to

evaluate its effects on fertility, pregnancy, and offspring development.

Conclusion and Future Directions
The available data suggests that deoxymiroestrol is a potent phytoestrogen with significant

effects on the endocrine and hepatic systems. While short-term studies provide some initial

insights, the profound lack of long-term toxicological data presents a major hurdle for its

development as a safe and effective therapeutic agent.

To address these critical knowledge gaps, a comprehensive toxicological evaluation program

for deoxymiroestrol is imperative. This program should include:
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Sub-chronic and chronic oral toxicity studies in rodent and non-rodent species to identify

target organs and establish a NOAEL.

A full battery of genotoxicity assays to assess its mutagenic and clastogenic potential.

Long-term carcinogenicity bioassays in two rodent species.

Comprehensive reproductive and developmental toxicity studies, including fertility and early

embryonic development, and embryo-fetal development studies.

The insights gained from such studies will be fundamental in determining the risk-benefit profile

of deoxymiroestrol and will guide its potential path towards clinical application. Researchers

and drug development professionals are strongly encouraged to prioritize these investigations

to ensure the safety of this promising, yet understudied, natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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